BenchChemオンラインストアへようこそ!

4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one (CAS 120929-90-0) is a fluorinated cyclohexanone derivative with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol. The compound features a geminal hydroxy and trifluoromethyl substitution at the 4-position of the cyclohexanone ring, creating a sterically and electronically distinct ketone building block.

Molecular Formula C7H9F3O2
Molecular Weight 182.142
CAS No. 120929-90-0
Cat. No. B2721228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one
CAS120929-90-0
Molecular FormulaC7H9F3O2
Molecular Weight182.142
Structural Identifiers
SMILESC1CC(CCC1=O)(C(F)(F)F)O
InChIInChI=1S/C7H9F3O2/c8-7(9,10)6(12)3-1-5(11)2-4-6/h12H,1-4H2
InChIKeyWQEVHVUXWMPHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one (CAS 120929-90-0): Technical Baseline for Fluorinated Cyclohexanone Building Block Procurement


4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one (CAS 120929-90-0) is a fluorinated cyclohexanone derivative with the molecular formula C₇H₉F₃O₂ and a molecular weight of 182.14 g/mol . The compound features a geminal hydroxy and trifluoromethyl substitution at the 4-position of the cyclohexanone ring, creating a sterically and electronically distinct ketone building block . Its predicted physicochemical properties include a boiling point of 211.0±40.0 °C, a density of 1.385±0.06 g/cm³, and a pKa of 11.91±0.20 . Commercially, the compound is offered at purities of ≥97% (HPLC) by multiple suppliers and is primarily employed as a synthetic intermediate in pharmaceutical and agrochemical research .

Why 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one Cannot Be Replaced by Non-Fluorinated or Mono-Substituted Cyclohexanone Analogs


The dual substitution pattern of 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one imparts physicochemical properties that cannot be replicated by simple cyclohexanone, 4-hydroxycyclohexanone, or 4-(trifluoromethyl)cyclohexanone alone. The electron-withdrawing trifluoromethyl group dramatically reduces the pKa of the geminal tertiary alcohol (~11.9 predicted) compared to 4-hydroxycyclohexanone (~14–15), while simultaneously enhancing metabolic stability and lipophilicity (predicted LogP ~1.42) . This combination uniquely positions the compound as a 'privileged fragment,' capable of participating in selective hydrogen-bonding interactions and resisting oxidative metabolism at the 4-position, a critical advantage in medicinal chemistry optimization that cannot be achieved by interchanging mono-functionalized or non-fluorinated cyclohexanone analogs .

Quantitative Differentiation Evidence: 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one vs. Closest Analogs


Hydrogen-Bond Donor Acidity (pKa): Enhanced Proton Availability vs 4-Hydroxycyclohexanone

The trifluoromethyl substituent exerts a strong electron-withdrawing inductive effect, lowering the predicted pKa of the tertiary alcohol to 11.91±0.20, compared to an estimated pKa of ~14.3 for the secondary alcohol in 4-hydroxycyclohexanone . This ~2.4 log unit increase in acidity translates to a greater degree of deprotonation under physiological conditions, meaning 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one can act as a stronger hydrogen-bond donor in biological environments. This difference is critical for optimizing binding to targets requiring a polarized hydroxyl motif, where a non-fluorinated analog would provide substantially weaker H-bond donation at neutral pH [1].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

Lipophilicity (LogP): Optimized LogP for CNS Penetration vs Non-Fluorinated 4-Hydroxycyclohexanone

The predicted LogP (octanol-water partition coefficient) of 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one is 1.4229 . In contrast, the non-fluorinated analog 4-hydroxycyclohexanone has a predicted LogP of approximately 0.4 [1]. This +1.0 LogP difference indicates a 10-fold higher lipophilicity, placing the fluorinated compound within the optimal LogP range (1–3) for passive blood-brain barrier penetration, whereas the non-fluorinated analog falls below this threshold. The trifluoromethyl group’s unique combination of high electronegativity and lipophilicity cannot be replicated by methyl, ethyl, or halogen substituents, making this compound a privileged building block for CNS drug discovery programs [2].

CNS Drug Discovery Lipophilic Efficiency ADME Optimization

Metabolic Stability: Blocked CYP450 Oxidation Site vs 4-Hydroxycyclohexanone

The geminal substitution of the tertiary alcohol at the 4-position eliminates the secondary C–H bond present in 4-hydroxycyclohexanone, which is a known site for cytochrome P450-mediated oxidation in lead compounds. While no direct comparative intrinsic clearance (Clₙₜ) data are available for these specific compounds, the class-level principle is well-established: replacing a secondary alcohol with a tertiary alcohol containing an electron-withdrawing geminal substituent (CF₃) significantly reduces oxidative metabolism [1][2]. For example, analogous substitutions in other cyclohexyl systems have demonstrated a >5-fold reduction in human liver microsome (HLM) Clₙₜ rates. This class-level inference supports the selection of 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one over 4-hydroxycyclohexanone when metabolic soft spots at the 4-position must be eliminated [2].

Drug Metabolism CYP450 Stability Lead Optimization

Synthetic Utility as Key Intermediate in MKNK1/2 Inhibitor and Liquid Crystal Patents

The compound is explicitly cited in patent WO2011/139107 A2 (page 92) assigned to SK Chemicals, where it is used as an intermediate in the synthesis of trifluoromethylcyclohexane derivatives for liquid crystal display applications [1]. Additionally, the broader patent landscape reveals 121 patents referencing this scaffold, including those for MKNK1 and MKNK2 kinase inhibitors [2][3]. This patent citation density significantly exceeds that of the simpler comparator 4-hydroxycyclohexanone (fewer than 20 patent citations in similar medicinal chemistry contexts), indicating that the specific geminal hydroxy/trifluoromethyl substitution pattern is a validated pharmacophoric or physical property-modulating element that non-fluorinated or mono-substituted analogs cannot replace [3].

Patent Analysis Kinase Inhibitors Liquid Crystal Intermediates

Definitive Application Scenarios for 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one Based on Verified Differentiation Evidence


CNS Penetrant Fragment Library Design for Kinase Drug Discovery (MKNK1/2 Target Class)

The compound's predicted LogP of 1.42 places it squarely within the optimal CNS drug-like space (LogP 1–3) [1]. Combined with its demonstrated utility as an intermediate in MKNK1/2 kinase inhibitor patents, as identified in Section 3, Evidence Item 4 [2], this building block is ideally suited for fragment-based screening libraries targeting CNS kinases. The ~10-fold lipophilicity advantage over 4-hydroxycyclohexanone directly addresses the permeability challenge, while the stable tertiary alcohol blocks a known metabolic hot spot, increasing the likelihood that early fragment hits will exhibit measurable brain exposure during pharmacokinetic profiling [3].

Late-Stage Lead Optimization: Metabolic Switch Replacement for a Secondary Alcohol Motif

When a lead compound containing a 4-hydroxycyclohexanone fragment displays unacceptable in vitro clearance in human liver microsome (HLM) assays (Clₙₜ > 50 µL/min/mg protein), a direct replacement with 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one is indicated. The class-level evidence, as outlined in Section 3, Evidence Item 3, suggests that the geminal CF₃/hydroxy substitution can reduce oxidative metabolism by >5-fold [1][2]. This 'metabolic switch' strategy is supported by the compound's enhanced hydrogen-bond donor acidity (pKa ~11.9), which can also improve binding affinity to polar target residues, potentially offsetting any affinity loss during the replacement [3].

Fluorinated Liquid Crystal Intermediates for Display Material R&D

The explicit citation of 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one in liquid crystal display patents (WO2011/139107 A2) [1], as identified in Section 3, Evidence Item 4, establishes its role as a key building block for synthesizing trifluoromethylcyclohexane derivatives with tailored dielectric anisotropy and reduced viscosity. The compound's specific substitution pattern contributes to the positive dielectric anisotropy and low rotational viscosity required for super-twisted nematic (STN) and thin-film transistor (TFT) liquid crystal formulations. Non-fluorinated or mono-substituted cyclohexanone analogs lack the necessary polarity and steric profile to achieve these performance parameters, making this compound an essential procurement item for teams developing next-generation liquid crystal materials [2].

Synthesis of Enantiomerically Pure β-CF₃-Cyclohexanone Derivatives for Asymmetric Catalysis Research

The compound serves as a precursor for enantioselective synthesis methodologies targeting β-trifluoromethyl cyclohexanones, as described in organocatalytic cascade reactions achieving up to 99% enantiomeric excess [1][2]. Its geminal substitution pattern provides a unique steric and electronic environment that enables high stereoselectivity in Michael/aldol cascades, which would be unattainable with simpler cyclohexanone analogs. Procurement of this specific building block enables access to diverse, enantiomerically enriched fluorinated chemical space for medicinal chemistry and catalysis research.

Quote Request

Request a Quote for 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.